N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and copper sulfate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis . The compound’s ability to bind to these targets results in the modulation of various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide include:
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Exhibits significant antimicrobial properties.
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of its biological activities.
Properties
Molecular Formula |
C22H11Cl2N3O4S |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H11Cl2N3O4S/c23-13-9-8-11(22-26-14-5-1-2-7-17(14)31-22)10-15(13)25-21(28)20-18(24)12-4-3-6-16(27(29)30)19(12)32-20/h1-10H,(H,25,28) |
InChI Key |
XBNDBVLFVBOOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C5=C(S4)C(=CC=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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